3-Mercapto-2-butanone
Overview
Description
3-Mercapto-2-butanone is a sulfur-containing flavor compound mainly found in meat and meat products . It is formed by the Maillard reaction between sugars and cysteine or thiamin, which are known precursors for meat-like flavorings .
Molecular Structure Analysis
The molecular formula of 3-Mercapto-2-butanone is C4H8OS . The molecular weight is 104.17 .Chemical Reactions Analysis
3-Mercapto-2-butanone is formed by the Maillard reaction between sugars and cysteine or thiamin . This reaction is a type of non-enzymatic browning involving an amino acid and a reducing sugar.Physical And Chemical Properties Analysis
3-Mercapto-2-butanone is a colorless to light yellow clear liquid . The specific gravity is 1.035 g/mL at 25 °C .Scientific Research Applications
Oxidative Stability in Food Flavors
3-Mercapto-2-butanone has been studied for its oxidative stability in food flavors. A study analyzed the oxidation of this compound along with other thiols in ethereal solutions, which is crucial for understanding its behavior and stability in food products (Hofmann, Schieberle, & Grosch, 1996).
Metalloprotein Interactions
Research involving 3-Mercapto-2-butanone has explored its interactions with metalloproteins. This is significant in understanding how such compounds bind to metal ions in enzymes, which is valuable for drug development and biochemistry studies (Puerta & Cohen, 2002).
Production in Bacteria
Studies have been conducted on the production of related compounds like 2-Butanone by genetically engineered bacteria. This research can be extrapolated to understand the biological synthesis pathways that might involve 3-Mercapto-2-butanone (Chen et al., 2015).
Flavor and Fragrance Stability
3-Mercapto-2-butanone has been a focus in the synthesis of stable sulfur-containing compounds for flavor and fragrance applications. Its stability when converted to various forms has implications for the food and perfume industries (Miyazawa et al., 2018).
Food Chemistry and Analysis
In food chemistry, 3-Mercapto-2-butanone has been involved in the development of fluorescent sensors for food flavor analysis. This is important for quality control and safety in the food industry (Hu et al., 2020).
Anti-Browning in Food Preservation
A novel application of 3-Mercapto-2-butanone is its use as an anti-browning agent for fresh-cut produce like potatoes. This represents an important advancement in food preservation technology (Xueyin et al., 2020).
Gas Sensing Technology
In the field of materials science, research has been conducted on the use of 3-Mercapto-2-butanone in developing gas sensors. These sensors have potential applications in detecting food-borne pathogenic bacteria, showcasing an intersection between technology and food safety (Ma et al., 2021).
Biocommodity Chemical Production
There's ongoing research on the microbial production of butanone, a compound related to 3-Mercapto-2-butanone. This is significant for biofuel and biocommodity chemical production, highlighting the potential of biological processes in industrial applications (Ghiaci, Norbeck, & Larsson, 2014).
Safety And Hazards
3-Mercapto-2-butanone is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces; using only outdoors or in a well-ventilated area; wearing protective gloves, eye protection, and face protection; and washing thoroughly after handling .
properties
IUPAC Name |
3-sulfanylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPYCGSRHSSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866016 | |
Record name | 2-Butanone, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless or pale yellow liquid, becomes cloudy after short storage | |
Record name | 3-Mercapto-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis | |
Record name | 3-Mercapto-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.016 (20°) | |
Record name | 3-Mercapto-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/141/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-2-butanone | |
CAS RN |
40789-98-8 | |
Record name | 3-Mercapto-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40789-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercapto-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 3-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanone, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-mercaptobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTO-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G79565PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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